2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C17H15ClN4O2S3
. - It contains a thiadiazole ring, a sulfanyl group, and an acetohydrazide moiety.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its CAS number: 406202-00-4 .
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not widely available in the literature.
- similar compounds with variations in substituents have been synthesized using various methods, including condensation reactions and cyclizations.
- Researchers typically modify existing synthetic routes to tailor the compound’s properties.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.
Biology: It could be explored as a potential bioactive compound due to its diverse functional groups.
Medicine: Research may focus on its potential as an antiviral, antibacterial, or antitumor agent.
Industry: Applications in materials science or catalysis are possible.
Mechanism of Action
- Unfortunately, specific information about the compound’s mechanism of action is scarce.
- Further research is needed to understand how it interacts with biological targets.
Comparison with Similar Compounds
- Similar compounds include those with different substituents on the thiadiazole ring or benzyl group.
- For example, 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide .
- Highlighting the uniqueness of this compound requires further investigation.
Remember that while this compound shows promise, more research is needed to fully explore its potential applications and mechanisms
Properties
Molecular Formula |
C18H13Br2ClN4O2S3 |
---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H13Br2ClN4O2S3/c19-12-5-11(16(27)14(20)6-12)7-22-23-15(26)9-29-18-25-24-17(30-18)28-8-10-1-3-13(21)4-2-10/h1-7,27H,8-9H2,(H,23,26)/b22-7+ |
InChI Key |
SKOKGBIBVUOFEY-QPJQQBGISA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O)Cl |
Origin of Product |
United States |
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